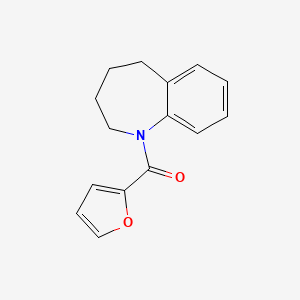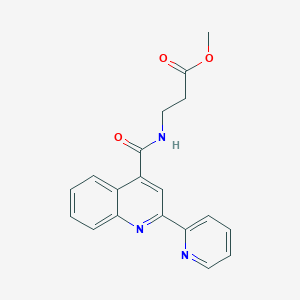
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea, also known as CPPU, is a synthetic cytokinin that has gained significant attention in the field of plant biotechnology. CPPU is a potent plant growth regulator that has been shown to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants.
Mécanisme D'action
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the surface of plant cells, triggering a signaling cascade that ultimately leads to the activation of genes involved in cell division and growth. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea also interacts with other plant hormones, such as auxins and gibberellins, to coordinate plant growth and development.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, photosynthesis, and stress response. It also enhances the accumulation of sugars, amino acids, and other metabolites in plants. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a powerful tool for plant biotechnology research. It allows researchers to manipulate plant growth and development in a precise and controlled manner. However, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea can be expensive and difficult to obtain in some regions. Additionally, its use can be limited by regulations and safety concerns.
Orientations Futures
The potential applications of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in plant biotechnology are vast. Future research could focus on optimizing the use of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in various crops, developing new formulations for its delivery, and exploring its potential use in stress tolerance and disease resistance. Additionally, the safety and environmental impact of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea use should be further investigated to ensure its sustainable use in agriculture.
Conclusion:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a potent plant growth regulator that has significant potential for use in plant biotechnology. Its ability to enhance plant growth and development has been extensively studied, and its applications in various crops have been demonstrated. Future research should focus on optimizing its use and exploring its potential in stress tolerance and disease resistance. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a valuable tool for plant biotechnology research, and its potential applications are promising for the future of agriculture.
Méthodes De Synthèse
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is synthesized using a multi-step reaction process that involves the reaction of 3-cyclopentyl-1-methylurea with acrylonitrile and sodium methoxide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is crucial for its effectiveness as a plant growth regulator.
Applications De Recherche Scientifique
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been extensively studied for its potential use in plant biotechnology. It has been shown to enhance cell division, promote shoot and root growth, delay senescence, improve fruit size and quality, and increase yield in various crops. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has also been used to induce parthenocarpy, a process that results in the development of seedless fruits. Additionally, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been used to improve the post-harvest quality of fruits and vegetables by delaying ripening and reducing decay.
Propriétés
IUPAC Name |
1-(2-cyanopropyl)-3-cyclopentyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9(7-12)8-14(2)11(15)13-10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKSMKUYLJEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NC1CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)



![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)


![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)